molecular formula C39H32N2O2 B8200250 (4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8200250
M. Wt: 560.7 g/mol
InChI Key: UYCBNAKEMVGOCN-MGXDLYCJSA-N
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Description

Historical Development of C2-Symmetric Bis(oxazoline) Architectures

The origins of bis(oxazoline) ligands trace back to Brunner’s 1984 work on oxazoline-based catalysts for cyclopropanation, which achieved modest enantioselectivity (4.9% ee). A breakthrough occurred in 1989 when Nishiyama et al. introduced Pybox ligands, achieving 93% ee in ketone hydrosilylation. Masamune’s 1990 synthesis of C2-symmetric BOX ligands marked a pivotal advancement, enabling 99% ee in copper-catalyzed cyclopropanation with just 1 mol% catalyst loading. These milestones established bis(oxazolines) as privileged ligands due to their modular synthesis and tunable steric/electronic profiles.

The indane-bridged variant, (4R,4'R,5R,5'R)-2,2'-(2,3-dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole), emerged from efforts to enhance rigidity and chiral induction. Its design leverages the indane backbone’s sp³ hybridization to enforce a fixed dihedral angle (85–90°), optimizing metal coordination geometry. This structural innovation addressed limitations in earlier BOX ligands, such as conformational flexibility and insufficient steric shielding.

Structural Significance of Indane-Bridged Bis(oxazoline) Scaffolds

The indane bridge imposes C2 symmetry and a well-defined chiral pocket, critical for enantioselectivity. Key structural features include:

Feature Impact on Catalysis
Indane backbone Rigidifies ligand structure, reducing conformational entropy during substrate binding.
C4/C5 diphenyl groups Provide steric bulk to shield reaction sites, enhancing enantioselectivity.
Oxazoline N-donors Coordinate metals (e.g., Cu, Pd) with defined geometry, enabling precise stereocontrol.

Synthetic routes to this ligand typically begin with (1R,2S)-aminoindanol, a chiral pool-derived building block. A seven-step sequence involving bromination, cross-coupling, and cyclodehydration yields the target compound in 72% overall yield (Figure 1). Recent advances in Pd-catalyzed Suzuki-Miyaura couplings have enabled diversification at the C5 position, expanding the ligand’s applicability.

Stereoelectronic Properties of (4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

The ligand’s stereoelectronic profile arises from synergistic effects of its substituents:

  • Steric Effects :

    • The 4,5-diphenyl groups create a congested environment, disfavoring undesired transition states. In Ni-catalyzed alkenylations, this reduces racemization by 40% compared to less bulky analogs.
    • The indane bridge’s methylene groups enforce a bite angle ($$ \theta $$) of 92°, ideal for octahedral metal complexes.
  • Electronic Modulation :

    • Electron-withdrawing substituents at the indane para-position increase metal electrophilicity, accelerating oxidative addition steps in Pd-catalyzed CCC couplings.
    • Conjugation between oxazoline lone pairs and the indane π-system stabilizes metal-ligand orbitals, as evidenced by a 15 nm bathochromic shift in UV-Vis spectra.

Catalytic Performance Table

Reaction Catalyst Loading ee (%) Yield (%) Ref
Ni-catalyzed alkenylation 5 mol% 94 88
Pd-mediated CCC coupling 2 mol% 89 91
Cu-catalyzed cyanation 3 mol% 97 85

Properties

IUPAC Name

(4R,5R)-2-[2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2/t33-,34-,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCBNAKEMVGOCN-MGXDLYCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CC1(C3=N[C@@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@@H]([C@H](O6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS No. 2757085-87-1) is a complex organic molecule with potential biological activities. Its molecular formula is C39H32N2O2C_{39}H_{32}N_{2}O_{2}, and it has a molecular weight of 560.68 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its structural features that suggest possible interactions with biological targets.

Chemical Structure and Properties

The compound features two 4,5-diphenyl-4,5-dihydrooxazole moieties linked by a 2,3-dihydro-1H-indene unit. This unique structure may contribute to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

PropertyValue
Molecular Formula C39H32N2O2C_{39}H_{32}N_{2}O_{2}
Molecular Weight 560.68 g/mol
CAS Number 2757085-87-1

Anticancer Potential

Recent studies have indicated that compounds similar to the one may exhibit anticancer properties. For instance, oxazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The structural characteristics of this compound suggest that it could interact with key cellular pathways involved in cancer progression.

Enzyme Inhibition

Research has highlighted the potential of oxazole derivatives as enzyme inhibitors. Specifically, they may target enzymes involved in metabolic pathways critical for tumor growth. The inhibition of such enzymes can lead to reduced proliferation of cancer cells.

Case Studies

  • Study on Oxazole Derivatives : A study published in Journal of Medicinal Chemistry explored the biological activity of various oxazole derivatives. It was found that certain modifications enhanced their potency against specific cancer types, suggesting that structural variations can significantly impact biological efficacy .
  • Mechanistic Insights : Another investigation focused on the mechanism of action for oxazole-containing compounds revealed that they could act as competitive inhibitors for enzymes like tyrosine kinases, which are often overactive in cancers .
  • In Vivo Studies : Animal model studies have demonstrated that compounds with similar structures can effectively reduce tumor size and improve survival rates when administered in therapeutic doses .

Research Findings

  • Cell Line Studies : The compound's activity was tested against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated significant cytotoxic effects at micromolar concentrations.
  • Mechanism of Action : Preliminary data suggest that the compound may induce apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.

Scientific Research Applications

Synthetic Organic Chemistry

Ligand Development
The compound serves as a significant ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it suitable for various catalytic processes. The unique bis(dihydrooxazole) structure allows for the formation of bidentate ligands that can stabilize metal ions effectively. This has implications in the development of new catalysts for organic transformations.

Table 1: Comparison of Ligand Properties

Property(4R,4'R,5R,5'R)-LigandOther Common Ligands
Coordination ModeBidentateBidentate/Tridentate
Metal Complex StabilityHighVariable
ApplicationCatalysisCatalysis/Material Science

Catalysis

Asymmetric Catalysis
The compound has been investigated for its role in asymmetric catalysis. Studies have shown that it can facilitate reactions such as hydrogenation and C-C bond formation with high enantioselectivity. For instance, in rhodium-catalyzed hydrogenation reactions, this ligand demonstrated superior performance compared to traditional ligands.

Case Study: Rhodium-Catalyzed Hydrogenation
In a notable study published in Chemistry - A European Journal, researchers utilized this ligand in the asymmetric hydrogenation of α-acetamidoacrylate substrates. The results indicated that the ligand provided excellent yields and enantioselectivities (up to 99% ee), showcasing its effectiveness in promoting enantioselective transformations .

Medicinal Chemistry

Potential Therapeutic Applications
The structural features of (4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) suggest potential applications in medicinal chemistry. Its oxazole moieties may exhibit biological activity relevant to drug discovery.

Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. The mechanism is hypothesized to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Material Science

Polymer Chemistry
This compound's unique chemical structure allows for its incorporation into polymer matrices as a functional additive or crosslinking agent. Research is ongoing to explore its impact on the mechanical and thermal properties of polymers.

Table 2: Material Properties Enhancement

Material TypeEnhancement TypeReference
PolymersMechanical StrengthOngoing Research
CoatingsThermal StabilityPreliminary Findings

Comparison with Similar Compounds

Key Structural Features

  • Central Linker : The indene-diyl bridge distinguishes it from analogs with simpler aliphatic (e.g., propane-2,2-diyl in ) or aromatic linkers.
  • Substituents : Both oxazole units bear diphenyl groups, unlike compounds with alkyl (e.g., isopropyl in ) or heteroaromatic substituents (e.g., triazole-thione in ).
  • Stereochemistry : The all-R configuration contrasts with mixed stereochemistry in analogs like (4R,4'R,5S,5'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) ().

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Reference
Target Compound C₃₃H₂₈N₂O₂ 484.59 Indene-diyl, diphenyl 4R,4'R,5R,5'R
(4R,4'R)-4,4'-Diphenyl-4,4',5,5'-tetrahydro-2,2'-bioxazole C₁₈H₁₆N₂O₂ 292.33 Phenyl, no bridge 4R,4'R
(4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(...) C₅₃H₅₄N₂O₂ 751.00 tert-Butyl, propane-diyl 4R,4'R,5S,5'S
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole C₁₄H₂₂N₂O₂ 250.34 Isopropyl 4R,4'R

Functional and Application Differences

  • Catalytic Applications : The indene-diyl bridge enhances rigidity, improving enantioselectivity in asymmetric catalysis compared to flexible aliphatic linkers in .
  • Material Science : Diphenyl groups provide π-stacking capabilities absent in alkyl-substituted analogs ().

Research Findings and Implications

  • Conformational Stability : The indene bridge restricts rotational freedom, reducing entropy loss in binding interactions compared to propane-diyl analogs .
  • Solubility : Diphenyl groups lower solubility in polar solvents relative to alkyl-substituted bis-oxazoles (e.g., isopropyl in ) .
  • Thermal Stability : Higher melting points are observed in diphenyl derivatives (target compound) versus alkyl-substituted variants due to enhanced intermolecular π-π interactions .

Preparation Methods

Robinson–Gabriel Synthesis

This classical approach involves cyclizing α-acylamino ketones under acidic conditions. For example, reacting 2-amino-1,2-diphenylethan-1-one with acyl chlorides generates the dihydrooxazole core. However, this method struggles with steric hindrance from the diphenyl groups, often requiring high temperatures (120–150°C) and leading to racemization.

Triflylpyridinium-Mediated Cyclization

A recent breakthrough employs triflylpyridinium reagents to convert carboxylic acids directly into oxazoles. Methyl levulinate and isocyanoacetates react via acylpyridinium intermediates, yielding 4,5-disubstituted oxazoles in >80% yield. This method’s mild conditions (room temperature, 2–4 hours) and scalability make it suitable for synthesizing the target compound’s oxazole units without epimerization.

Assembly of the Indene Backbone

The indene core is constructed through Friedel-Crafts alkylation or transition-metal-catalyzed cyclization. A representative protocol involves:

  • Diels-Alder Reaction : Reacting 1,3-cyclopentadiene with styrene derivatives forms the indene skeleton.

  • Bis-functionalization : Introducing oxazole precursors at the 2,2'-positions via Suzuki-Miyaura coupling or nucleophilic substitution.

Critical parameters include:

  • Catalyst : Pd(PPh₃)₄ for cross-coupling reactions.

  • Solvent : Anhydrous THF or DMF to prevent hydrolysis.

  • Temperature : 60–80°C to balance reaction rate and side-product formation.

Stereochemical Control

Achieving the (4R,4'R,5R,5'R) configuration requires chiral auxiliaries or asymmetric catalysis.

Chiral Lewis Acid Catalysts

BINAP-Ru complexes induce enantioselectivity during oxazole formation. For instance, using (R)-BINAP with RuCl₃ in methanol achieves up to 92% ee for individual oxazole units.

Dynamic Kinetic Resolution

A tandem oxidation-cyclization process with TEMPO radicals enables simultaneous control of both stereocenters. This method, adapted from benzobisoxazole synthesis, employs 4-methoxy-TEMPO to stabilize intermediates, yielding the desired diastereomer in 65% yield.

Recent Advances and Scalability

Recent innovations address scalability and sustainability:

One-Pot Aerobic Synthesis

Aminoxyl radicals (e.g., TEMPO) catalyze the oxidation of dihydroindene intermediates under atmospheric oxygen, eliminating the need for stoichiometric oxidants. This method reduces waste and improves atom economy.

Gram-Scale Production

A protocol leveraging triflylpyridinium reagents demonstrates gram-scale synthesis of oxazole precursors with 85% recovery of the base DMAP, highlighting industrial viability.

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

MethodYield (%)Stereoselectivity (ee)ScalabilityKey Limitations
Robinson–Gabriel20–35<50%LowHigh temperatures, racemization
Triflylpyridinium70–82>90%HighRequires anhydrous conditions
TEMPO-Catalyzed60–6585–92%ModerateSensitivity to oxygen levels

Q & A

Q. Table 1: Example Yield Data

StepReaction ConditionsYield (%)Purity (%)
1Dean-Stark, 12 hr94.598.5
2Pd catalysis, 18 hr83.297.8
3Recrystallization89.099.5

Basic: How is stereochemical integrity validated during synthesis?

Methodological Answer:

Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess (e.g., >99% ee) .

NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze diastereotopic protons and coupling constants. For example, the 4,5-dihydrooxazole ring protons exhibit distinct splitting patterns (e.g., δ 4.2–5.1 ppm as doublets of doublets) .

X-ray Crystallography : Resolve absolute configuration by growing single crystals in toluene/hexane and analyzing diffraction data .

Advanced: How does the compound’s chiral environment influence its application in asymmetric catalysis?

Methodological Answer:
The rigid 2,3-dihydroindene backbone and oxazoline moieties create a C2_2-symmetric chiral pocket, enabling:

Lewis Acid Catalysis : Coordinate transition metals (e.g., Cu(II), Zn(II)) to the oxazoline nitrogen atoms, enhancing enantioselectivity in Diels-Alder or aldol reactions. Optimize metal-to-ligand ratios (1:1.2–1:1.5) and solvent polarity (CH2_2Cl2_2 vs. THF) .

Substrate Scope Analysis : Test steric effects by varying substituents on the diphenyl groups. Bulky groups (e.g., 3,5-dimethylphenyl) improve selectivity in kinetic resolutions .

Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and predict enantiomeric excess .

Advanced: How to resolve contradictions in reported catalytic activity data?

Methodological Answer:
Discrepancies often arise from:

Stereochemical Purity : Re-evaluate synthetic protocols for unintended epimerization (e.g., via 19F^{19}\text{F}-NMR if fluorinated analogs exist) .

Metal Impurities : Use ICP-MS to detect trace metals (e.g., Pd, Sn) from incomplete purification, which can poison catalysts .

Solvent Effects : Replicate experiments in rigorously dried solvents (e.g., molecular sieves for THF) to exclude water-mediated side reactions .

Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to datasets, isolating variables like temperature or stirring rate .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

IR Spectroscopy : Identify oxazoline C=N stretches (1640–1680 cm1^{-1}) and indene C-H bends (700–750 cm1^{-1}) .

Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., m/z 567.2453 [M+H]+^+) and isotopic patterns .

2D NMR : Perform COSY and NOESY to assign spatial proximity of protons, confirming the bis-oxazoline linkage .

Advanced: How to design experiments probing the compound’s stability under varying conditions?

Methodological Answer:

Thermal Stability : Conduct TGA/DSC (heating rate 10°C/min, N2_2 atmosphere) to identify decomposition thresholds (>200°C typical) .

Hydrolytic Stability : Incubate in buffered solutions (pH 3–10, 37°C) and monitor degradation via HPLC. Oxazolines are prone to acid-catalyzed ring-opening .

Photostability : Expose to UV light (254 nm, 48 hr) and analyze by LC-MS for radical-mediated dimerization products .

Advanced: What theoretical frameworks guide mechanistic studies of this compound?

Methodological Answer:

Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to predict reactivity in cycloadditions .

Hammett Analysis : Correlate substituent effects (σ+^+) on catalytic activity to distinguish electronic vs. steric contributions .

Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C-H activation vs. ligand substitution) .

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